4-Methoxy-1H-indazole-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1H-indazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-5(9(12)13)2-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHMAAWHLLTKQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=NN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694638 | |
| Record name | 4-Methoxy-1H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40990-53-2 | |
| Record name | 4-Methoxy-1H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methoxy 1h Indazole 6 Carboxylic Acid and Analogues
Direct Synthesis of 4-Methoxy-1H-indazole-6-carboxylic Acid
The direct synthesis of this compound is a process that requires careful selection of starting materials and reaction conditions to ensure the correct arrangement of substituents on the indazole core. A plausible and effective synthetic route commences with a substituted toluene (B28343) derivative, which undergoes a series of transformations including nitration, oxidation, reduction, and diazotization, culminating in the formation of the desired indazole structure.
Precursor Synthesis and Derivatization
The journey towards this compound begins with the synthesis of a key precursor, 2-nitro-4-methoxy-6-methylbenzoic acid. This is typically achieved through the nitration of 4-methoxy-2-methylbenzoic acid. The reaction involves treating the benzoic acid derivative with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to regioselectively introduce a nitro group at the 2-position.
Following the successful nitration, the subsequent step involves the reduction of the nitro group to an amino group, yielding 2-amino-4-methoxy-6-methylbenzoic acid. This transformation is commonly carried out using reducing agents like tin(II) chloride in the presence of a strong acid, or through catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.
A summary of the precursor synthesis is presented in the table below:
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | 4-Methoxy-2-methylbenzoic acid | HNO₃, H₂SO₄ | 2-Nitro-4-methoxy-6-methylbenzoic acid |
| 2 | 2-Nitro-4-methoxy-6-methylbenzoic acid | SnCl₂, HCl or H₂, Pd/C | 2-Amino-4-methoxy-6-methylbenzoic acid |
Cyclization Reactions for Indazole Ring Formation
The crucial step in the synthesis is the formation of the indazole ring. This is accomplished through a diazotization reaction of the precursor, 2-amino-4-methoxy-6-methylbenzoic acid. The process involves treating the amino-substituted benzoic acid with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂) in the presence of a mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C).
The resulting diazonium salt is unstable and undergoes spontaneous intramolecular cyclization. This cyclization leads to the formation of the pyrazole (B372694) ring fused to the benzene (B151609) ring, thereby constructing the 1H-indazole scaffold. The reaction is carefully controlled to favor the desired cyclization pathway and to minimize the formation of side products.
Carboxylic Acid Functionalization Strategies
In the proposed synthetic route, the carboxylic acid group is carried through from the initial precursor. However, in alternative strategies, the carboxylic acid functionality can be introduced at a later stage. For instance, if the synthesis starts from a precursor with a methyl group at the 6-position, this methyl group can be oxidized to a carboxylic acid. This oxidation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid.
Another strategy involves the introduction of the carboxylic acid group via a cyano group. This would entail starting with a precursor bearing a cyano group at the 6-position, which can then be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Synthetic Routes to Positional Isomers and Analogues
The synthesis of positional isomers and analogues of this compound allows for the exploration of structure-activity relationships in various applications. These syntheses often employ similar chemical principles but with different starting materials to achieve the desired substitution patterns.
Synthesis of Related Methoxy-Indazole Carboxylic Acids
The synthesis of various methoxy-indazole carboxylic acid isomers has been reported, each requiring a specific synthetic design. For example, the synthesis of 5-methoxy-1H-indazole-3-carboxylic acid and 6-methoxy-1H-indazole-4-carboxylic acid involves starting with appropriately substituted anilines or benzoic acids.
A selection of synthesized methoxy-indazole carboxylic acid isomers is detailed in the table below:
| Compound Name | Key Starting Material | General Synthetic Approach |
| 5-Methoxy-1H-indazole-3-carboxylic acid | Substituted phenylhydrazine | Cyclization with a dicarbonyl compound followed by functional group manipulation. |
| 6-Methoxy-1H-indazole-4-carboxylic acid | 6-Methoxy-1H-indazol-4-amine | Diazotization followed by Sandmeyer reaction with a cyanide source, and subsequent hydrolysis. vulcanchem.com |
| 6-Methoxy-1H-indazole-5-carboxylic acid | Not detailed in provided search results | Likely involves a starting material with the desired methoxy (B1213986) and a precursor to the carboxylic acid group at the respective positions. |
Regioselective Functionalization Techniques
Achieving regioselectivity is a critical aspect of synthesizing substituted indazoles. Various techniques are employed to control the position of functional groups on the indazole ring. One common approach is the use of directing groups, which can influence the position of incoming electrophiles during substitution reactions.
Furthermore, the choice of cyclization strategy can dictate the final substitution pattern. For instance, the Fischer indole (B1671886) synthesis and related cyclizations of hydrazones can provide specific isomers depending on the substitution of the starting materials. Advanced methods, such as transition-metal-catalyzed cross-coupling reactions, also offer powerful tools for the regioselective functionalization of pre-formed indazole rings. These methods allow for the precise introduction of various substituents at specific positions, enabling the synthesis of a wide array of indazole derivatives.
Advanced Synthetic Approaches
Modern organic synthesis provides a powerful toolkit for the construction of complex heterocyclic systems like indazoles. Recent progress has been centered on transition-metal-catalyzed reactions that enable the formation of the indazole scaffold with high efficiency and control over substitution patterns. researchgate.net
Transition metal-catalyzed cross-coupling reactions are a cornerstone for the functionalization of heterocyclic cores, including indazoles. researchgate.netresearchgate.net The Suzuki-Miyaura cross-coupling, in particular, has proven to be a highly effective method for forming new carbon-carbon bonds on the indazole ring system. rsc.org This technique typically involves the reaction of an aryl halide with an organoboronic acid, catalyzed by a palladium complex. rsc.org
Researchers have successfully synthesized various indazole derivatives using this method, starting from readily available materials like bromo-indazole carboxamide and various organoboronic acids. rsc.org The versatility of this approach allows for the introduction of a wide array of aryl and heteroaryl groups at specific positions of the indazole scaffold. nih.govrsc.org For instance, the C-3 functionalization of 1H-indazoles has been achieved through the Suzuki-Miyaura coupling of 3-iodo-1H-indazole with different organoboronic acids, catalyzed by ferrocene-based palladium complexes. mdpi.com The use of ionic liquids as a medium for these reactions can enhance catalyst stability and facilitate recycling. mdpi.com
A general sequence for creating 1,3-diarylsubstituted indazoles involves an initial Suzuki cross-coupling at the C-3 position of a 3-iodo-N-Boc indazole derivative, followed by deprotection and a subsequent N-arylation. nih.gov This multi-step process allows for independent and flexible derivatization at both the N(1) and C(3) positions. nih.gov The palladium-catalyzed direct arylation of 2H-indazoles with aryl bromides has also been reported to proceed in high yields with very low catalyst loading. researchgate.net
| Reaction Type | Catalyst/Reagents | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | PdCl₂(dppf)·(DCM), K₂CO₃ | Bromo-indazole carboxamide, Organoboronic acids | Efficient C-C bond formation for synthesizing novel indazole compounds. | rsc.org |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Aqueous Base | 3-iodo-N-Boc indazole, Aryl/heteroaryl boronic acids | High yield synthesis of 3-aryl-NH-indazoles with concomitant Boc deprotection under microwave conditions. | nih.gov |
| Suzuki-Miyaura Coupling | PdCl₂(dppf) immobilized over ionic liquid (BMImBF₄) | 3-iodo-1H-indazole, Organoboronic acids | Effective C-3 functionalization with improved yields and catalyst recycling. | mdpi.com |
| Direct Arylation | Pd(OAc)₂, KOAc | 2H-indazoles, Aryl bromides | High yields for 3-aryl-2H-indazoles with low catalyst loading (0.1-0.5 mol%). | researchgate.net |
Carbon-hydrogen (C-H) activation has emerged as a powerful and atom-economical strategy for constructing and functionalizing heterocyclic compounds. nih.gov This approach avoids the need for pre-functionalized starting materials, such as halides or organometallics, by directly converting C-H bonds into new C-C or C-N bonds. nih.gov
Rhodium(III)-catalyzed reactions are prominent in this field. One notable method involves the double C-H activation and cross-coupling of aldehyde phenylhydrazones to afford functionalized 1H-indazoles. researchgate.net Another sophisticated approach is the Rh(III)-catalyzed [4+1] annulation of azobenzenes and aldehydes. acs.org In this process, the azo moiety acts as a directing group to facilitate the ortho-C–H bond activation of the azobenzene (B91143), which then reacts with the aldehyde, leading to cyclization and the formation of the indazole ring. acs.org Similarly, cobalt(III) catalysts have been employed for the synthesis of N-aryl-2H-indazoles through C-H bond additions to aldehydes, also using an azo directing group. nih.gov
These C-H activation/annulation sequences provide a direct and efficient route to highly substituted indazoles from simple starting materials. researchgate.netnih.gov The choice of metal catalyst (e.g., Rhodium, Cobalt) and directing group (e.g., azo, oxime) allows for precise control over the reaction pathway and the final product structure. nih.govnih.gov
| Methodology | Catalyst System | Starting Materials | Key Transformation | Reference |
|---|---|---|---|---|
| [4+1] Annulation | Rhodium(III) | Azobenzenes, Aldehydes | Azo-directed C-H activation followed by cyclative capture of the aldehyde. | acs.org |
| Sequential C-H Activation/Annulation | Rhodium(III)/Copper(II) | Benzimidates, Nitrosobenzenes | Intramolecular cascade annulation via C-H bond activation. | nih.gov |
| Double C-H Activation | Rhodium(III) | Aldehyde phenylhydrazones | C-H/C-H cross-coupling to form the indazole ring. | researchgate.net |
| C-H Addition/Cyclization | Cationic Cobalt(III) | Azobenzenes, Aldehydes | Azo-directed C-H bond addition to aldehydes followed by cyclization. | nih.gov |
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indazoles, aiming to develop more sustainable and environmentally benign processes. benthamdirect.comingentaconnect.com These approaches focus on reducing waste, avoiding hazardous reagents, and minimizing energy consumption. researchgate.net
One significant development is the photo-organic synthesis of indazoles. A metal- and hydrogen-source-free method has been developed for the deoxygenative cyclization of o-carbonyl azobenzene under visible light, producing 2H-indazoles in excellent yields. rsc.org This photochemical reaction avoids the need for harsh reducing agents or precious metal catalysts. rsc.org
Another green strategy involves the use of heterogeneous catalysts that can be easily recovered and reused. Copper oxide nanoparticles supported on activated carbon have been utilized as an efficient and recyclable catalyst for the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. acs.org The reaction is performed in PEG-400, a green solvent, under ligand-free and base-free conditions. acs.org Furthermore, efforts have been made to develop synthetic routes that eliminate the use of costly and toxic metal catalysts altogether, replacing them with simpler, more economically feasible methods like ipso-substitution of arylhydrazones. researchgate.net
| Green Approach | Methodology | Key Features | Reference |
|---|---|---|---|
| Photocatalysis | Visible-light-induced deoxygenative cyclization of o-carbonyl azobenzene. | Metal-free, hydrogen source-free, high yields, and mild conditions. | rsc.org |
| Heterogeneous Catalysis | CuO nanoparticles on activated carbon in PEG-400 solvent. | Recyclable catalyst, green solvent, ligand- and base-free conditions. | acs.org |
| Metal-Free Synthesis | Ipso-substitution of arylhydrazones. | Eliminates the need for copper or palladium catalysts, economically feasible, and uses less hazardous materials. | researchgate.net |
Scale-Up Considerations for Research and Development
The transition of a synthetic route from laboratory-scale to large-scale production for research and development or manufacturing presents significant challenges. A scalable process must be practical, safe, robust, and economically viable.
For indazole synthesis, several modern methodologies have been successfully demonstrated on a larger scale. For example, a procedure for the highly selective N1-alkylation of indazoles was developed and safely demonstrated on a 100 g scale, with clear potential for further scale-up. nih.gov This was achieved through data-driven process development that prioritized thermodynamic control to ensure high selectivity. nih.gov
Similarly, transition-metal-catalyzed C-H activation strategies have shown promise for scalability. The cobalt-catalyzed synthesis of N-aryl-2H-indazoles was performed on a 20 mmol scale and was reported to be readily applicable to larger scales. nih.gov The Rh(III)-catalyzed double C-H activation of aldehyde phenylhydrazones was also noted to be a scalable reaction. researchgate.net The use of heterogeneous catalysts, such as the copper oxide nanoparticle system, is inherently advantageous for scale-up, as it simplifies product purification and catalyst recovery; this particular method was demonstrated on a gram-scale. acs.org These examples highlight that with careful process development and optimization, advanced synthetic methods can be adapted for the large-scale production of indazole derivatives.
Chemical Reactivity and Derivatization of 4 Methoxy 1h Indazole 6 Carboxylic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group at the C-6 position is a primary site for derivatization, undergoing typical reactions of aromatic carboxylic acids.
Esterification and Amidation Reactions
The carboxylic acid functionality of 4-Methoxy-1H-indazole-6-carboxylic acid can be readily converted to its corresponding esters and amides through various established synthetic protocols.
Esterification is commonly achieved via Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. This is an equilibrium-driven process, and often the alcohol is used as the solvent to drive the reaction to completion masterorganicchemistry.com. The formation of methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate has been reported, indicating that esterification of the carboxylic acid group on the indazole ring is a feasible transformation nih.gov. While specific conditions for the esterification of this compound are not extensively detailed in the literature, general methods for the esterification of indazole carboxylic acids are applicable. For instance, the synthesis of various 1H-indazole-3-carboxylic acid esters has been accomplished, suggesting that the position of the carboxylic acid on the indazole ring does not preclude this transformation ambeed.com.
Amidation of the carboxylic acid group provides access to a wide array of indazole-6-carboxamides. This transformation is typically carried out by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling agents used for this purpose include N-Hydroxybenzotriazole (HOBT) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as N,N-Dimethylformamide (DMF) beilstein-journals.org. The synthesis of various 1H-indazole-3-carboxamides has been successfully demonstrated using these standard peptide coupling conditions beilstein-journals.orgmasterorganicchemistry.com. These methods are expected to be directly applicable to this compound for the preparation of its amide derivatives.
Table 1: Representative Conditions for Esterification and Amidation of Indazole Carboxylic Acids
| Transformation | Reagents and Conditions | Product Type |
|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄, TsOH), Reflux | Ester |
| Amidation | Amine (R-NH₂ or R₂NH), Coupling Agents (e.g., HOBT, EDC.HCl), Base (e.g., TEA), Solvent (e.g., DMF), Room Temperature | Amide |
Reduction and Decarboxylation Pathways
The carboxylic acid group of this compound can also undergo reduction to the corresponding alcohol or be removed entirely through decarboxylation.
Reduction of the carboxylic acid to a primary alcohol can be achieved using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids to their corresponding primary alcohols ambeed.commasterorganicchemistry.commasterorganicchemistry.comyoutube.com. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide ambeed.commasterorganicchemistry.commasterorganicchemistry.comyoutube.com. While specific examples for this compound are not available, this is a general and reliable method for carboxylic acid reduction ambeed.commasterorganicchemistry.commasterorganicchemistry.comyoutube.com.
Decarboxylation , the removal of the carboxylic acid group, can be a more complex transformation for indazole carboxylic acids. Studies on the decarboxylation of 1-arylindazole-3-carboxylic acids have shown that heating in a high-boiling solvent like quinoline (B57606) can lead to the expected decarboxylated indazole nih.gov. However, this reaction can be accompanied by a significant side reaction involving the cleavage of the heterocyclic ring, particularly when the 1-aryl substituent bears electron-withdrawing groups nih.gov. The outcome of the decarboxylation of this compound would likely be influenced by the reaction conditions and the electronic nature of the 4-methoxy substituent.
Reactivity of the Indazole Nitrogen Atoms
The two nitrogen atoms in the pyrazole (B372694) ring of the indazole system are nucleophilic and can be functionalized through various substitution reactions. The regioselectivity of these reactions is a key consideration.
N-Alkylation Strategies
Alkylation of the indazole nitrogen atoms can lead to a mixture of N-1 and N-2 alkylated products. The ratio of these isomers is influenced by several factors, including the nature of the substituent on the indazole ring, the alkylating agent, the base, and the solvent used beilstein-journals.orgbeilstein-journals.orgnih.govnih.govd-nb.infoorganic-chemistry.orgsemanticscholar.org.
For many substituted indazoles, the use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) tends to favor the formation of the N-1 alkylated product beilstein-journals.orgbeilstein-journals.orgnih.govnih.govd-nb.infoorganic-chemistry.orgsemanticscholar.orgresearchgate.net. This preference is often attributed to thermodynamic control, as the 1H-indazole tautomer is generally more stable beilstein-journals.orgbeilstein-journals.orgnih.govnih.govd-nb.infoorganic-chemistry.orgsemanticscholar.org. However, the presence of substituents, particularly at the C-7 position, can exert steric hindrance and electronic effects that may favor N-2 alkylation nih.govd-nb.inforesearchgate.net. In the case of this compound, the electronic and steric influence of the 4-methoxy group would play a role in directing the incoming alkyl group.
N-Acylation and N-Sulfonylation Reactions
N-Acylation of indazoles with acylating agents such as acid chlorides or anhydrides typically occurs selectively at the N-1 position d-nb.infosemanticscholar.org. This selectivity is often explained by the initial formation of the N-2 acylated product, which then rapidly rearranges to the thermodynamically more stable N-1 isomer d-nb.infosemanticscholar.org. One-pot procedures for the direct N-acylation of indazoles with carboxylic acids have also been developed researchgate.net.
N-Sulfonylation involves the reaction of the indazole with a sulfonyl chloride in the presence of a base. Similar to N-acylation, this reaction generally leads to the preferential formation of the N-1 sulfonated product. The synthesis of N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide and its N-methylated derivative has been reported, demonstrating the feasibility of this transformation on the indazole core nih.gov.
Tautomeric Considerations and N-Substitution Regioselectivity
Indazole exists in two main tautomeric forms: the 1H-indazole and the 2H-indazole nih.govacs.orgresearchgate.net. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form in solution and in the solid state nih.govacs.orgresearchgate.net. This tautomeric equilibrium is a critical factor in determining the regioselectivity of N-substitution reactions.
The greater stability of the 1H-tautomer often leads to a preference for substitution at the N-1 position under conditions that allow for thermodynamic equilibration nih.govd-nb.infosemanticscholar.org. However, under kinetically controlled conditions, or with specific substitution patterns on the indazole ring, the formation of the N-2 substituted product can be significant or even predominant. The electron-donating nature of the 4-methoxy group in this compound is expected to influence the electron density at both nitrogen atoms, thereby affecting the kinetics and thermodynamics of N-substitution reactions and ultimately the regiochemical outcome.
Table 2: Summary of N-Substitution Reactions on the Indazole Ring
| Reaction Type | Typical Reagents | Predominant Isomer | Factors Influencing Regioselectivity |
|---|---|---|---|
| N-Alkylation | Alkyl halides, Base (e.g., NaH), Solvent (e.g., THF) | N-1 (often) | Substituents, Base, Solvent, Temperature |
| N-Acylation | Acyl chlorides, Acid anhydrides, Base | N-1 | Thermodynamic stability of the product |
| N-Sulfonylation | Sulfonyl chlorides, Base | N-1 | Thermodynamic stability of the product |
Reactivity of the Methoxy (B1213986) Substituent
The methoxy group at the 4-position of the indazole ring is a key site for chemical modification, primarily through cleavage of the ether linkage or, theoretically, through modification of the methyl group itself.
Demethylation and Ether Cleavage Reactions
The conversion of the methoxy group to a hydroxyl group is a common transformation for aryl ethers and can be achieved using various reagents. Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are classic reagents for ether cleavage. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction.
Lewis acids are also potent reagents for demethylation. Boron tribromide (BBr₃) is a particularly effective reagent for cleaving aryl methyl ethers. masterorganicchemistry.com The reaction proceeds via the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by intramolecular transfer of a bromide ion to the methyl group.
While specific studies on the demethylation of this compound are not extensively documented in publicly available literature, the general principles of aryl ether cleavage are expected to apply. The choice of reagent and reaction conditions would need to be carefully optimized to avoid undesired side reactions on the indazole ring or the carboxylic acid functionality.
Table 1: Common Reagents for Demethylation of Aryl Methyl Ethers
| Reagent | Typical Conditions | Mechanism |
|---|---|---|
| Hydrobromic Acid (HBr) | Acetic acid, heat | SN2 |
| Hydroiodic Acid (HI) | Acetic acid, heat | SN2 |
Modification of the Methoxy Group
Beyond complete removal, the methoxy group offers potential for other chemical modifications, although such transformations are less common than demethylation. Theoretically, reactions could be envisioned that target the methyl group, such as selective oxidation or halogenation, to introduce further functionality. However, these reactions would likely require carefully designed catalysts or reagents to achieve selectivity over other reactive sites in the molecule. Currently, there is a lack of specific research detailing such modifications on this compound.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene portion of the indazole ring system is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the methoxy group, the carboxylic acid group, and the fused pyrazole ring.
The methoxy group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. ontosight.aiwikipedia.org This is due to the ability of the oxygen lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during the reaction. Conversely, the carboxylic acid group is a deactivating group and a meta-director. ontosight.ai It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the sigma complex, particularly at the ortho and para positions. The fused pyrazole ring also influences the electron density of the benzene ring.
The interplay of these directing effects determines the position of incoming electrophiles. Given the strong activating and directing effect of the methoxy group, electrophilic substitution is most likely to occur at the positions ortho or para to it. In the case of this compound, the positions 5 and 7 are ortho and para to the methoxy group, respectively. However, the 6-carboxylic acid group will direct incoming electrophiles to the 5 and 7 positions as well, as these are meta to the carboxylic acid. Therefore, electrophilic substitution is expected to be highly favored at the 5 and 7 positions.
Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is also a possibility, particularly if a good leaving group, such as a halogen, is present on the ring. libretexts.orgyoutube.comnih.govyoutube.comyoutube.com The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups that can stabilize the negatively charged Meisenheimer complex intermediate. The carboxylic acid and the indazole ring system itself can contribute to this stabilization.
Exploration of Novel Chemical Transformations
The unique combination of functional groups in this compound makes it a promising scaffold for the development of novel chemical transformations and the synthesis of new heterocyclic systems. nih.govresearchgate.netresearchgate.net For instance, the carboxylic acid group can be used as a handle for various coupling reactions or for the construction of fused ring systems.
While specific novel transformations starting from this compound are not yet widely reported, the broader field of indazole chemistry is rich with examples of innovative synthetic methodologies. These include transition-metal-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds, as well as various cyclization strategies to build more complex molecular architectures. nih.gov The exploration of such reactions on the this compound framework holds significant potential for the discovery of new bioactive molecules and functional materials.
Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H and ¹³C NMR Analysis for Structural Elucidation
While specific experimental ¹H and ¹³C NMR data for 4-Methoxy-1H-indazole-6-carboxylic acid are not widely available in the reviewed literature, the expected spectral features can be predicted based on the analysis of structurally similar indazole derivatives.
For a definitive structural confirmation of this compound, the following characteristic signals would be anticipated in its ¹H NMR spectrum:
A singlet for the methoxy (B1213986) (–OCH₃) protons.
Distinct aromatic proton signals corresponding to the substituted indazole ring system.
A signal for the carboxylic acid proton, which may be broad and exchangeable.
A signal for the N-H proton of the indazole ring.
Similarly, the ¹³C NMR spectrum would be expected to show:
A signal for the methoxy carbon.
Resonances for the aromatic carbons of the indazole core.
A downfield signal corresponding to the carboxylic acid carbon.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| OCH₃ | 3.8 - 4.0 | Singlet |
| Ar-H | 7.0 - 8.0 | Varies |
| COOH | 10.0 - 13.0 | Broad Singlet |
| NH | 11.0 - 14.0 | Broad Singlet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| OCH₃ | 55 - 60 |
| Ar-C | 100 - 150 |
| C=O | 165 - 175 |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to establish the sequence of protons in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of carbon resonances.
At present, specific 2D NMR data for this compound has not been reported in the surveyed scientific literature.
Solid-State NMR Studies
Solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in the solid phase. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. Research on related indazole derivatives has utilized solid-state NMR to investigate their crystalline structures and intermolecular interactions. chemicalbook.com However, to date, no specific solid-state NMR studies have been published for this compound.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. For this compound (C₉H₈N₂O₃), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula. While predicted m/z values for similar compounds are available, specific experimental HRMS data for the title compound is not currently found in the literature.
Fragmentation Pattern Analysis
In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments is unique to the molecule's structure and can be used for its identification. The analysis of the fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the methoxy group, the carboxylic acid group, or other small neutral molecules. This analysis would provide further confirmation of the compound's structure. Detailed experimental fragmentation studies for this specific molecule are not yet available in scientific publications.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is produced that acts as a molecular fingerprint. For this compound, the IR spectrum would exhibit distinct absorption bands corresponding to its key structural components: the carboxylic acid, the methoxy group, and the indazole ring system.
The carboxylic acid function gives rise to two particularly prominent signals. A very broad absorption band, typically found in the 2500–3300 cm⁻¹ region, is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. researchgate.net The carbonyl (C=O) stretching vibration appears as a strong, sharp peak, usually between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids that form dimers. researchgate.net
The N-H stretching vibration of the indazole ring is expected to produce a moderate absorption band in the 3100–3500 cm⁻¹ range. The methoxy group (-OCH₃) can be identified by its C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and a characteristic C-O stretching band around 1020-1250 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations from the benzene (B151609) portion of the indazole ring typically appear as weaker bands above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations occur in the 1450–1600 cm⁻¹ region.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretch (H-bonded) | 2500–3300 | Broad, Strong |
| Indazole (N-H) | Stretch | 3100–3500 | Medium |
| Aromatic (C-H) | Stretch | 3000–3100 | Medium to Weak |
| Methoxy (C-H) | Stretch | 2850–2960 | Medium |
| Carboxylic Acid (C=O) | Stretch | 1680–1710 | Strong |
| Aromatic (C=C) | Ring Stretch | 1450–1600 | Medium |
| Methoxy (C-O) | Stretch | 1020–1250 | Strong |
X-ray Crystallography for Solid-State Structure Determination
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. While specific polymorphism studies on this compound are not documented in readily available literature, it is a potential characteristic for this class of molecules due to the presence of functional groups capable of forming various hydrogen-bonding motifs. The existence of different polymorphs would be dependent on crystallization conditions such as solvent, temperature, and rate of cooling.
The solid-state structure of this compound is expected to be dominated by extensive hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), while the indazole ring provides both a donor (N-H) and an acceptor (the pyridine-like nitrogen at position 2).
Studies on similar molecules, such as 1-Methyl-1H-indazole-3-carboxylic acid, have shown that the carboxylic acid moieties typically form inversion dimers through strong O-H···O hydrogen bonds. nih.gov This creates a robust, centrosymmetric eight-membered ring motif that is a common structural feature in crystalline carboxylic acids. Furthermore, research on indazol-2-yl-acetic acid has revealed the presence of O-H···N intermolecular hydrogen bonds, where the carboxylic acid proton interacts with the nitrogen atom of a neighboring indazole ring. nih.govrug.nl It is highly probable that the crystal structure of this compound would feature a combination of these interactions, leading to the formation of complex supramolecular architectures, such as chains or sheets. In addition to hydrogen bonds, intermolecular π–π stacking interactions between the aromatic indazole rings may further stabilize the crystal packing. rsc.org
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is indispensable for the separation, identification, and purification of chemical compounds. For a molecule like this compound, both high-performance liquid chromatography and gas chromatography can be applied, though often with different requirements.
High-Performance Liquid Chromatography (HPLC) is the preferred method for the purity assessment of this compound due to its non-volatile and polar nature. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used. The mobile phase generally consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol. To ensure the carboxylic acid group remains in its neutral, protonated form and to achieve sharp, symmetrical peaks, an acid modifier like formic acid or trifluoroacetic acid (TFA) is typically added to the mobile phase at a low concentration (e.g., 0.1%). Detection is usually performed using a UV-Vis detector, as the indazole ring is a strong chromophore; detection wavelengths are often set around 290-302 nm for related indazole structures. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound and any potential impurities with different polarities. nih.gov
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~290-302 nm |
| Injection Volume | 5–10 µL |
Gas Chromatography (GC) is less straightforward for the direct analysis of this compound. The high polarity and low volatility of the carboxylic acid group, coupled with its tendency to form hydrogen bonds, make it unsuitable for direct injection into a GC system, as it would result in poor peak shape and thermal decomposition in the hot injector.
To make the compound amenable to GC analysis, a chemical derivatization step is required. This involves converting the polar carboxylic acid and N-H groups into less polar, more volatile derivatives. A common method is esterification of the carboxylic acid, for example, by reacting it with diazomethane (B1218177) to form the corresponding methyl ester. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective technique that converts both the O-H and N-H groups into their trimethylsilyl (B98337) (TMS) ether and N-TMS derivatives, respectively. Once derivatized, the compound can be analyzed on a standard nonpolar or mid-polar capillary column (e.g., DB-5 or HP-5) with detection by a Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a widely utilized analytical technique in organic chemistry for monitoring the progress of reactions, identifying compounds in a mixture, and assessing the purity of a substance. While TLC is a standard method for the analysis of indazole derivatives, specific research findings detailing the TLC analysis of this compound are not extensively available in the current body of scientific literature.
In the context of the synthesis and purification of related indazole and indole (B1671886) compounds, TLC is frequently mentioned as a qualitative tool. For instance, in the synthesis of various indole derivatives, reactions are often monitored by TLC to determine the point of completion. Following the reaction, the purification of the products is typically achieved through column chromatography, with TLC being used to guide the separation and identify the fractions containing the desired compound. Common eluents used for similar heterocyclic carboxylic acids and their esters include mixtures of hexanes and ethyl acetate (B1210297).
One study on the synthesis of 1H-indazole-3-carboxylic acid, ethyl ester provides an example of TLC application for a related structure. The researchers reported the use of a 4:1 mixture of hexanes and ethyl acetate as the eluent. In this system, they were able to distinguish between the starting material, a by-product, and the final product, with each compound exhibiting a distinct retardation factor (Rf) value.
Although detailed TLC protocols and specific Rf values for this compound have not been published, it is reasonable to infer that a similar approach would be effective for its analysis. The polarity of this compound, owing to the carboxylic acid and methoxy functional groups, would likely necessitate a moderately polar mobile phase to achieve appropriate separation on a standard silica (B1680970) gel stationary phase. The visualization of the compound on a TLC plate could be accomplished under UV light, given the aromatic nature of the indazole ring system.
Further research would be necessary to establish optimized and validated TLC methods for the routine analysis of this compound, including the determination of specific Rf values in various solvent systems. Such studies would be valuable for quality control during its synthesis and for the characterization of this compound in research settings.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the behavior of electrons to predict geometry, energy, and reactivity.
Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. For indazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine optimized geometry and frontier molecular orbitals (HOMO and LUMO). nih.govnih.gov
Studies on various indazole derivatives reveal that the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is key to their reactivity. researchgate.net For 4-Methoxy-1H-indazole-6-carboxylic acid, the HOMO is expected to be distributed over the electron-rich indazole ring system and the methoxy (B1213986) group, indicating these are the primary sites for electrophilic attack. The LUMO is likely centered on the pyrazole (B372694) part of the ring and the electron-withdrawing carboxylic acid group, marking the sites susceptible to nucleophilic attack. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability. A larger energy gap implies higher stability and lower reactivity. nih.gov
Table 1: Predicted Electronic Properties based on DFT Studies of Related Indazoles
| Property | Predicted Characteristic for this compound | Reference Compound(s) |
|---|---|---|
| HOMO Location | Primarily on the indazole ring and methoxy group | Indazole derivatives nih.govresearchgate.net |
| LUMO Location | Primarily on the pyrazole ring and carboxylic acid group | Indazole derivatives nih.govresearchgate.net |
| HOMO-LUMO Gap (ΔE) | Moderate; indicating good stability | 3-Carboxamide indazoles nih.gov |
| Molecular Electrostatic Potential (MEP) | Negative potential near the carboxylic oxygen atoms and pyrazole nitrogen, positive potential near the N-H proton | General principles of MEP |
Note: This table is illustrative and based on findings from related indazole structures.
The conformation of this compound, particularly the orientation of the carboxylic acid group relative to the bicyclic indazole ring, is crucial for its interaction with other molecules. Conformational analysis through computational methods seeks to identify the most stable, low-energy spatial arrangements.
For related compounds like 1H-indazole-6-carboxylic acid, studies on crystal structures of its coordination polymers show that the carboxylic group tends to be nearly coplanar with the indazole ring. mdpi.com This planarity is favored as it maximizes π-system conjugation. It is predicted that the lowest energy conformer of this compound would also feature a planar arrangement between the carboxylic acid group and the indazole ring. The two primary conformers would likely involve the rotation of the hydroxyl proton of the carboxylic acid, resulting in syn and anti orientations relative to the carbonyl oxygen.
Indazole and its derivatives can exist in two primary annular tautomeric forms: the 1H- and 2H-tautomers, where the proton is located on the N1 or N2 atom of the pyrazole ring, respectively. Computational studies have consistently shown that for the parent indazole and most substituted derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net
MP2/6-31G** and B3LYP/6-311++G(d,p) level calculations for unsubstituted indazole indicate that the 1H-tautomer is more stable by approximately 15-20 kJ·mol⁻¹. nih.govresearchgate.net While substituents on the indazole ring can influence the relative energies, the 1H form generally predominates. researchgate.net It is therefore predicted that this compound exists predominantly as the 1H-tautomer.
Table 2: Calculated Relative Stabilities of Indazole Tautomers
| Compound | Computational Method | Energy Difference (1H vs 2H) | Most Stable Tautomer | Reference |
|---|---|---|---|---|
| Indazole | MP2/6-31G** | 15 kJ·mol⁻¹ | 1H | nih.govresearchgate.net |
| Indazole | B3LYP/6-311++G(d,p) | 20 kJ·mol⁻¹ (for substituted derivative) | 1H | nih.gov |
Note: This table presents data for the parent indazole scaffold to infer the likely tautomeric preference of this compound.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as this compound, might bind to a biological macromolecule, typically a protein.
Molecular docking studies on various indazole-based compounds have demonstrated their potential to act as inhibitors for a range of protein targets, including kinases and enzymes. nih.govalliedacademies.org The indazole scaffold is adept at forming key interactions within protein active sites.
For this compound, the key functional groups for protein interaction are:
The indazole N-H group: Acts as a hydrogen bond donor.
The pyrazole N2 atom: Acts as a hydrogen bond acceptor.
The carboxylic acid group: Can act as both a hydrogen bond donor (from the -OH) and a potent hydrogen bond acceptor (from both oxygens). It can also form salt bridges with positively charged residues like arginine or lysine.
The methoxy group: The oxygen can act as a hydrogen bond acceptor.
The aromatic ring system: Can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
These features suggest that this compound has the potential to bind effectively to protein active sites that feature complementary hydrogen-bonding and hydrophobic regions.
While specific docking studies for this compound are not available, analysis of other indazole carboxylates provides a model for its potential binding modes. For instance, docking of 3-carboxamide indazole derivatives into the active site of a renal cancer-related protein (PDB: 6FEW) highlighted the importance of hydrogen bonding and hydrophobic interactions for achieving high binding affinity. nih.gov
A hypothetical binding mode for this compound within a protein kinase active site, for example, might involve the indazole N-H and N2 atoms forming a bidentate hydrogen bond interaction with the hinge region of the kinase, a common binding motif for kinase inhibitors. The carboxylic acid group could then extend into the solvent-exposed region or form additional hydrogen bonds or ionic interactions, while the methoxy-substituted benzene (B151609) ring could occupy a hydrophobic pocket. Molecular dynamics simulations would be necessary to confirm the stability of such a predicted binding pose over time.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are critical for binding to a biological target.
Once a pharmacophore model is developed, it can be used as a 3D query in a process called virtual screening. Virtual screening involves searching large databases of chemical compounds to identify molecules that match the pharmacophore model and are therefore likely to be active at the target of interest. This approach allows researchers to prioritize a smaller, more manageable number of compounds for experimental testing, saving significant time and resources.
While these techniques have been successfully applied to the broader class of indazole derivatives to discover potential inhibitors for various biological targets, a detailed search of scientific literature reveals no specific pharmacophore models have been developed or published for this compound. nih.govnih.govugm.ac.id Similarly, no virtual screening campaigns utilizing this specific molecule as a query or identifying it as a hit have been documented in the reviewed literature.
Table 1: Hypothetical Pharmacophore Features for this compound This table is illustrative of features that could be identified in future studies, as no specific data is currently available.
| Feature Type | Location on Moiety | Vector/Radius |
| Hydrogen Bond Donor | Indazole N-H | Data not available |
| Hydrogen Bond Acceptor | Carboxylic Acid Oxygen | Data not available |
| Hydrogen Bond Acceptor | Methoxy Oxygen | Data not available |
| Aromatic Ring | Indazole Ring System | Data not available |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how variations in structural properties (descriptors) affect a molecule's potency or efficacy, QSAR models can be built to predict the activity of new, unsynthesized compounds.
These models are valuable for optimizing lead compounds, as they can guide chemists in deciding which structural modifications are most likely to improve biological activity. Descriptors used in QSAR can include physicochemical properties like lipophilicity (logP), electronic properties, and steric parameters. For instance, 3D-QSAR studies on indazole derivatives have been used to create contour maps that visualize regions where steric bulk or specific electronic charges would be favorable or unfavorable for activity. nih.gov
A comprehensive review of published research indicates that no specific QSAR models have been developed for a series of analogs based on the this compound scaffold. Therefore, there is no predictive equation or statistical data available to correlate the structural features of this specific compound with a particular biological activity.
Table 2: Illustrative Statistical Parameters for a QSAR Model This table represents typical validation metrics for a QSAR model. No such model currently exists for this compound.
| Statistical Parameter | Value | Description |
| r² (Correlation Coefficient) | Data not available | Measures the goodness of fit of the model. |
| q² (Cross-validated r²) | Data not available | Measures the predictive ability of the model. |
| F-value | Data not available | Statistical test of the model's significance. |
| Standard Error of Estimate | Data not available | Measures the precision of the predictions. |
Prediction of Absorption and Distribution Characteristics (Theoretical)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early assessment of a compound's potential pharmacokinetic profile. Computational tools are used to estimate key physicochemical and pharmacokinetic parameters that influence a drug's ability to reach its target in the body and be cleared effectively. nih.govaudreyli.com
These theoretical predictions help in filtering out compounds that are likely to have poor oral bioavailability, low membrane permeability, or undesirable distribution characteristics, such as the inability to cross the blood-brain barrier if required. audreyli.com Parameters frequently calculated include lipophilicity (logP), topological polar surface area (TPSA), aqueous solubility, and plasma protein binding.
While numerous computational tools exist for these predictions, no specific, peer-reviewed studies detailing the predicted absorption and distribution characteristics of this compound have been published. The data in the following table is therefore listed as unavailable from the scientific literature.
Table 3: Predicted Physicochemical and Absorption/Distribution Properties for this compound
| Property | Predicted Value | Significance |
| Molecular Weight | Not available in published literature | Influences size-related diffusion and transport. |
| logP (Lipophilicity) | Not available in published literature | Affects solubility, permeability, and protein binding. |
| Topological Polar Surface Area (TPSA) | Not available in published literature | Correlates with membrane permeability. |
| Aqueous Solubility (logS) | Not available in published literature | Crucial for absorption from the gastrointestinal tract. |
| Human Intestinal Absorption (%) | Not available in published literature | Predicts the extent of absorption after oral administration. |
| Blood-Brain Barrier (BBB) Permeability | Not available in published literature | Indicates potential for central nervous system activity. |
Preclinical Biological Activity Profiling and Mechanistic Studies
Broad Spectrum Biological Screening (In Vitro and Animal Models)
Comprehensive searches of scientific literature and patent databases did not yield specific preclinical data on the biological activity of 4-Methoxy-1H-indazole-6-carboxylic acid for the activities outlined below. While the indazole scaffold is a common feature in many biologically active molecules, and various derivatives have been synthesized and evaluated, specific experimental results for this particular compound are not publicly available. The following sections reflect this lack of specific data.
Antiproliferative and Anticancer Activities (In Vitro Cell Lines, Xenograft Models)
No specific studies detailing the in vitro antiproliferative activity of this compound against cancer cell lines or its efficacy in in vivo xenograft models were identified in the public domain. While numerous indazole derivatives have been investigated as potential anticancer agents, data for this specific methoxy-substituted indazole carboxylic acid is not available.
Antimicrobial and Antifungal Properties (Bacterial and Fungal Strains)
There is no available research documenting the antimicrobial or antifungal properties of this compound. Studies on other indazole derivatives have occasionally reported such activities, but these findings cannot be directly attributed to the compound .
Anti-inflammatory Investigations
Specific investigations into the anti-inflammatory potential of this compound have not been reported in the available scientific literature.
Antiviral Potential
There are no published studies on the antiviral activity of this compound against any viral strains.
Neuroprotective and Central Nervous System (CNS) Activities
The neuroprotective effects or any other activities related to the central nervous system for this compound have not been documented in publicly accessible research.
Metabolic Regulation (e.g., Anti-diabetic Mechanisms)
There is no specific information available regarding the role of this compound in metabolic regulation or its potential as an anti-diabetic agent.
Cardiovascular System Modulation
The indazole nucleus is recognized for its potential in the development of cardiovascular therapies. Various derivatives of indazole have demonstrated beneficial effects in preclinical models of cardiovascular and metabolic diseases, including arrhythmia, thrombosis, and hypertension. The therapeutic potential of these compounds often stems from their ability to modulate the activity of key proteins involved in cardiovascular function.
For instance, structure-activity relationship (SAR) studies on certain indazole series have shown that substitutions at specific positions of the indazole ring can significantly influence their cardiovascular activity. While direct studies on the cardiovascular effects of this compound are not extensively documented in the current literature, the inherent properties of the indazole scaffold suggest that it could serve as a valuable starting point for the design of novel cardiovascular agents. Further investigation is warranted to elucidate the specific cardiovascular profile of this compound.
Enzyme and Receptor Modulation Studies
The biological effects of this compound and its analogs are largely attributed to their ability to interact with a variety of enzymes and receptors, thereby modulating their function.
Kinase Inhibition Profiles (e.g., FGFR, ERK1/2, Pim, EZH2, CSNK2A)
Indazole derivatives have emerged as a versatile class of kinase inhibitors. Their planar structure allows them to fit into the ATP-binding pocket of many kinases, leading to competitive inhibition.
Fibroblast Growth Factor Receptor (FGFR): The indazole scaffold has been identified as a key pharmacophore for the inhibition of FGFR kinases, which are validated targets in oncology. researchgate.net De novo design strategies have led to the development of indazole-containing fragments that show inhibitory activity against FGFR1-3 in the micromolar range, with excellent ligand efficiencies. researchgate.net Further optimization of these fragments by adding substituents to the indazole core has the potential to yield potent and selective FGFR inhibitors. researchgate.net
Casein Kinase 2 (CSNK2A) and Pim Kinases: The 6-aminoindazole moiety has been incorporated into inhibitors of CSNK2A. Studies on 2,6-disubstituted pyrazines bearing a 6-aminoindazole group have demonstrated potent inhibition of CSNK2A. nih.gov Notably, modifications at the 6-position of the indazole ring have been explored to enhance selectivity over other kinases, such as Pim-3. nih.gov For example, the replacement of a 6-isopropoxyindazole with a 6-isopropoxyindole resulted in increased CSNK2A activity and a concurrent decrease in Pim-3 activity, highlighting the tunability of the indazole scaffold for achieving kinase selectivity. nih.gov
Enhancer of Zeste Homolog 2 (EZH2): EZH2 is a histone methyltransferase that has become an important target in cancer therapy. While specific studies on this compound as an EZH2 inhibitor are limited, the broader class of heterocyclic compounds is actively being investigated for this target.
The table below summarizes the inhibitory activities of some representative indazole derivatives against various kinases.
| Compound/Scaffold | Target Kinase | Activity (IC₅₀) | Reference |
| Indazole-based fragments | FGFR1-3 | 0.8–90 μM | researchgate.net |
| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | FGFR1 | 15.0 nM | nih.gov |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole | FGFR1 | 69.1 ± 19.8 nM | nih.gov |
| Pyrazine with 6-isopropoxyindole | CSNK2A | Nanomolar range | nih.gov |
Receptor Agonism/Antagonism (e.g., GPR120, GPR40, CCR4)
G-protein coupled receptor 120 (GPR120) and G-protein coupled receptor 40 (GPR40): There is currently a lack of specific data on the activity of this compound at GPR120 and GPR40.
C-C chemokine receptor 4 (CCR4): The indazole scaffold has been successfully utilized in the development of allosteric antagonists for CCR4. A series of indazole arylsulfonamides have been synthesized and shown to be potent human CCR4 antagonists. In these compounds, the substitution pattern on the indazole ring was found to be critical for activity, with methoxy (B1213986) or hydroxyl groups at the C4 position being particularly effective. These antagonists bind to an intracellular, allosteric site on the receptor.
Other Enzyme Target Identification (e.g., IDO1, Bacterial DNA Gyrase B)
Indoleamine 2,3-dioxygenase 1 (IDO1): 4,6-substituted-1H-indazole derivatives have been identified as potent dual inhibitors of IDO1 and tryptophan 2,3-dioxygenase (TDO), two enzymes that play a role in tumor-induced immunosuppression. nih.gov The 1H-indazole scaffold is thought to be crucial for IDO1 inhibition, with substituents at the 4- and 6-positions significantly influencing the inhibitory potency. acs.org One of the most potent compounds in a studied series, a 1H-indazole derivative, displayed an IC₅₀ value of 0.74 μM in an enzymatic assay and 1.37 μM in a cell-based assay. nih.gov These findings suggest that 1H-indazole derivatives have the potential for development in cancer immunotherapy. nih.gov
Bacterial DNA Gyrase B: The indazole scaffold has been instrumental in the discovery of a novel class of bacterial DNA gyrase B (GyrB) inhibitors. nih.govnih.govrsc.org Through structure-based drug design and optimization of physicochemical properties, indazole derivatives have been developed that exhibit excellent enzymatic and antibacterial activity against a range of clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The replacement of a more polar pyrazolopyridone core with an indazole scaffold was a key strategy to improve cell penetration and, consequently, antibacterial efficacy. nih.govrsc.org
The following table presents the inhibitory activities of selected indazole derivatives against IDO1 and bacterial DNA gyrase.
| Compound/Scaffold | Target Enzyme | Activity (IC₅₀) | Reference |
| 4,6-substituted-1H-indazole derivative (Compound 35) | IDO1 (enzymatic) | 0.74 μM | nih.gov |
| 4,6-substituted-1H-indazole derivative (Compound 35) | IDO1 (HeLa cells) | 1.37 μM | nih.gov |
| 4,6-substituted-1H-indazole derivative (Compound 35) | TDO (enzymatic) | 2.93 μM | nih.gov |
| Indazole derivatives | Bacterial GyrB | Potent inhibition | nih.govnih.govrsc.org |
Cellular Mechanism of Action Elucidation
The anticancer potential of indazole derivatives is often linked to their ability to interfere with fundamental cellular processes such as cell cycle progression and apoptosis.
Cell Cycle Analysis and Apoptosis Induction
Several studies have demonstrated that indazole derivatives can induce apoptosis and cause cell cycle arrest in various cancer cell lines. nih.govrsc.orgnih.gov
Apoptosis Induction: Treatment of cancer cells with certain indazole derivatives has been shown to promote apoptosis in a dose-dependent manner. rsc.org This is often associated with the modulation of key apoptotic proteins, such as the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org Some indazole-based compounds have been found to enhance TRAIL-induced apoptosis in hepatocellular carcinoma cells. nih.gov
Cell Cycle Arrest: The antiproliferative effects of indazole derivatives can also be attributed to their ability to halt the cell cycle at specific phases. For instance, treatment of chronic myeloid leukemia K562 cells with a 1H-indazole-3-amine derivative led to an arrest in the G0/G1 phase of the cell cycle. nih.gov In other studies, different indazole derivatives have been shown to cause cell cycle arrest at the G2/M phase in ovarian and lung cancer cell lines. nih.gov
While the specific effects of this compound on cell cycle and apoptosis have yet to be fully elucidated, the consistent findings with other indazole derivatives strongly suggest that these mechanisms are likely to contribute to its biological activity profile.
Signaling Pathway Modulation
Research into the broader class of indazole derivatives suggests a variety of signaling pathways can be affected, depending on the specific substitutions on the indazole ring. For instance, various indazole-containing molecules have been investigated as inhibitors of kinases, such as fibroblast growth factor receptors (FGFRs) and extracellular signal-regulated kinases (ERK1/2), or as modulators of pathways involved in inflammation and cancer.
In the specific case of this compound, patent filings have identified it as an inhibitor of Acetyl-CoA Carboxylase (ACC). ACC is a critical enzyme in the fatty acid synthesis pathway, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. The inhibition of ACC leads to the depletion of malonyl-CoA, which has two major downstream effects:
Inhibition of de novo fatty acid synthesis: By limiting the availability of malonyl-CoA, the primary building block for new fatty acids, the synthesis of lipids required for cell membrane formation and signaling is suppressed. This is a key metabolic pathway often upregulated in cancer cells to support rapid proliferation.
Stimulation of fatty acid oxidation: Malonyl-CoA is also an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for beta-oxidation. By reducing malonyl-CoA levels, ACC inhibition relieves this brake on CPT1, thereby promoting the breakdown of fatty acids to produce ATP.
Studies on other potent ACC inhibitors have demonstrated that this dual effect on lipid metabolism can be highly effective in preclinical cancer models, particularly in tumors that exhibit a heavy reliance on de novo fatty acid synthesis, such as non-small cell lung cancer. nih.govleitir.isnorthwestern.edu The modulation of this pathway represents a significant therapeutic strategy, and the identification of this compound as an ACC inhibitor places it within this important class of metabolic modulators.
Protein Expression and Interaction Studies
Direct studies detailing the impact of this compound on protein expression and interaction are not extensively documented in peer-reviewed literature. However, based on its role as an ACC inhibitor, several predictable downstream consequences on protein expression and interaction can be inferred.
Inhibition of ACC by compounds like ND-646 has been shown to induce metabolic stress, which can trigger broader cellular responses. nih.gov For example, the disruption of fatty acid synthesis can lead to changes in the expression of genes and proteins related to:
Lipid Metabolism: Compensatory changes in the expression of other enzymes involved in fatty acid synthesis and transport may occur.
Cell Cycle and Apoptosis: In cancer cells, the inability to synthesize necessary lipids for new cell membranes can lead to cell cycle arrest and the induction of apoptosis. This is often accompanied by changes in the expression of key regulatory proteins such as cyclins, cyclin-dependent kinases, and members of the Bcl-2 family.
Stress Response Pathways: The metabolic reprogramming induced by ACC inhibition can activate cellular stress sensors, potentially leading to the upregulation of proteins involved in pathways like the unfolded protein response or autophagy.
While these are the expected consequences of ACC inhibition, specific protein profiling studies are required to confirm these effects for this compound.
In Vivo Pharmacological Evaluation in Animal Models (Excluding Clinical Human Trials)
For example, a potent, structurally distinct indazole derivative, compound 2f , has demonstrated significant anti-tumor activity in a 4T1 breast cancer mouse model. researchgate.net Treatment with this compound was shown to suppress tumor growth in vivo, highlighting the potential of the indazole scaffold in oncology. researchgate.net
More broadly, the in vivo effects of ACC inhibitors are well-documented in preclinical models of non-small cell lung cancer (NSCLC). The allosteric ACC inhibitor ND-646 has been shown to:
Suppress fatty acid synthesis in vivo. nih.gov
Inhibit tumor growth in both xenograft and genetically engineered mouse models of NSCLC. nih.govleitir.is
Enhance the efficacy of standard-of-care chemotherapy, such as carboplatin, in suppressing lung tumor growth. nih.govleitir.is
These studies demonstrate that targeting the metabolic liability of tumors dependent on de novo fatty acid synthesis is a viable and effective in vivo strategy. Given that this compound is identified as an ACC inhibitor, it is plausible that it would exhibit similar anti-proliferative and tumor-suppressive effects in relevant animal models of cancer.
Structure Activity Relationship Sar Studies of 4 Methoxy 1h Indazole 6 Carboxylic Acid Derivatives
Impact of Substituents on Indazole Nitrogen Atoms (N1, N2)
The two nitrogen atoms in the indazole ring, N1 and N2, offer sites for substitution that can significantly impact a compound's biological profile. The regioselectivity of N-alkylation is a critical factor, as N1 and N2 isomers often exhibit distinct biological activities and physicochemical properties. The substitution at these positions is influenced by both steric and electronic effects of other substituents on the indazole ring.
Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov Consequently, reactions that proceed under thermodynamic control often favor substitution at the N1 position. For instance, studies on the N-alkylation of various substituted indazoles have shown that the use of sodium hydride in tetrahydrofuran (B95107) tends to favor the formation of the N1-alkylated product. This preference for N1 substitution is particularly pronounced for indazoles with certain substituents at the C3 position, such as carboxymethyl, tert-butyl, and carboxamide groups.
Conversely, electronic effects can direct substitution to the N2 position. For example, indazoles bearing electron-withdrawing groups, such as a nitro (NO2) or a carboxylate (CO2Me) group at the C7 position, have been shown to undergo N-alkylation with high selectivity for the N2 position. nih.gov This suggests that for derivatives of 4-methoxy-1H-indazole-6-carboxylic acid, the electronic nature of substituents on the benzene (B151609) ring portion of the indazole core will play a significant role in determining the outcome of N-alkylation reactions. The choice of N1 or N2 substitution is a key step in the design of indazole-based compounds, as it can alter the orientation of other substituents and their ability to interact with the target protein.
Role of the Carboxylic Acid Group in Biological Activity
The carboxylic acid group at the C6 position is a key functional group that can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. Carboxylic acids are often ionized at physiological pH, which can enhance aqueous solubility. However, this increased polarity can sometimes hinder cell membrane permeability.
In many drug discovery programs, the carboxylic acid moiety is a crucial anchor for binding to the target protein, often forming strong hydrogen bonds or ionic interactions with amino acid residues in the active site. For example, in the development of inhibitors for various enzymes, the carboxylic acid group has been shown to be essential for potent activity.
Furthermore, the carboxylic acid at C6 can serve as a versatile synthetic handle for the creation of a wide range of derivatives, such as esters and amides. This allows for the exploration of a broader chemical space and the fine-tuning of the compound's properties. The conversion of the carboxylic acid to a carboxamide, for instance, can lead to compounds with improved cell permeability and metabolic stability. SAR studies on indazole-3-carboxamides have demonstrated that the regiochemistry of the amide linker is critical for biological activity. nih.gov In one study, 1-(2,4-dichlorobenzyl)-indazole-3-carboxamides were found to be potent blockers of the calcium-release activated calcium (CRAC) channel, with the specific orientation of the amide being crucial for inhibitory activity. nih.gov
Effect of the Methoxy (B1213986) Group at Position 4
The methoxy group at the C4 position can have a profound impact on the biological activity of the indazole scaffold. Methoxy groups are common in drug molecules and can influence ligand-target binding, physicochemical properties, and metabolic stability. mdpi.com
From an electronic standpoint, the methoxy group is an electron-donating group, which can influence the reactivity of the indazole ring system. In terms of biological interactions, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming favorable interactions with the target protein. The methyl group can engage in van der Waals or hydrophobic interactions.
Influence of Substitutions at Other Positions (e.g., C3, C5, C6, C7)
Modifications at other positions on the indazole ring (C3, C5, and C7, in addition to the fixed C4-methoxy and C6-carboxylic acid) are critical for exploring the SAR and optimizing the biological activity.
C3 Position: The C3 position of the indazole ring is a common site for substitution and can significantly influence the compound's potency and selectivity. SAR studies on 3-substituted 1H-indazoles as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) have shown that a suitably substituted carbohydrazide (B1668358) moiety at this position is crucial for strong inhibitory activity. nih.gov The nature of the substituent at C3 can also impact the regioselectivity of N-alkylation.
C5 and C7 Positions: Substitutions at the C5 and C7 positions can also modulate biological activity. In the development of indazole arylsulfonamides as CCR4 antagonists, it was found that only small groups were tolerated at the C5 and C7 positions, with C6 analogues being preferred. This suggests that steric bulk at these positions may be detrimental to binding.
The following table presents hypothetical SAR data for this compound derivatives with substitutions at various positions, illustrating potential trends in biological activity against a generic kinase.
| Compound | R1 (N1) | R3 (C3) | R5 (C5) | Kinase IC50 (nM) |
| 1 | H | H | H | 500 |
| 2 | Methyl | H | H | 250 |
| 3 | H | Phenyl | H | 100 |
| 4 | H | H | Fluoro | 400 |
| 5 | Methyl | Phenyl | H | 50 |
This is a hypothetical data table for illustrative purposes.
Optimization of Ligand-Target Interactions based on SAR Data
The data gathered from SAR studies provides a roadmap for optimizing the interactions between the ligand and its biological target. By systematically modifying the substituents at different positions and observing the effects on biological activity, medicinal chemists can build a model of the binding pocket.
For example, if SAR data reveals that a hydrogen bond acceptor is preferred at the C4 position (as suggested by the potency of the 4-methoxy group), analogues with other hydrogen bond accepting groups could be synthesized and tested. Similarly, if hydrophobic substituents at the C3 position lead to increased potency, this suggests the presence of a hydrophobic pocket in the target protein that can be further exploited.
Computational modeling and structure-based drug design can be used in conjunction with SAR data to visualize and rationalize the observed trends. Docking studies can help to predict the binding mode of the inhibitors and identify key interactions that can be optimized. This iterative process of synthesis, biological testing, and computational analysis is central to the optimization of lead compounds.
Rational Design of Analogues for Enhanced Potency and Selectivity
Rational design aims to leverage the understanding of SAR and ligand-target interactions to create new analogues with improved properties. For this compound derivatives, this could involve several strategies:
Scaffold Hopping: Replacing the indazole core with other heterocyclic systems while maintaining the key pharmacophoric features (e.g., the spatial arrangement of the methoxy group, carboxylic acid, and other substituents) to identify novel scaffolds with improved properties.
Fragment-Based Design: Using small molecular fragments that are known to bind to the target of interest and linking them to the this compound scaffold to create more potent inhibitors.
Structure-Based Design: If the three-dimensional structure of the target protein is known, computational methods can be used to design analogues that fit optimally into the binding site and make favorable interactions with key amino acid residues. For instance, the design of 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors was guided by a fragment-based screening approach. nih.gov
The goal of rational design is not only to enhance potency but also to improve selectivity. By identifying structural features that are unique to the target of interest compared to related off-targets, analogues can be designed to specifically interact with the desired target, thereby reducing the risk of side effects. For example, in the development of kinase inhibitors, achieving selectivity against a panel of related kinases is a major challenge that can be addressed through rational design based on subtle differences in the ATP-binding sites of the kinases.
Mechanisms of Action and Biological Target Identification
Detailed Molecular Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)
There is no specific information available in the reviewed literature detailing the molecular interactions of 4-Methoxy-1H-indazole-6-carboxylic acid with any biological target. General knowledge of the indazole scaffold suggests that the carboxylic acid group could act as a hydrogen bond donor and acceptor, while the methoxy (B1213986) group could also participate in hydrogen bonding. The aromatic rings are likely to engage in hydrophobic and π-stacking interactions within a protein's binding pocket. However, without experimental data, such as co-crystal structures, these remain theoretical possibilities.
Identification of Specific Protein Targets
The specific protein targets of this compound have not been identified in the available scientific literature. While other indazole derivatives have been found to target a range of proteins, including kinases and G-protein coupled receptors, this information cannot be directly extrapolated to this compound.
Biophysical Characterization of Ligand-Target Binding
No biophysical data, such as binding affinity (Kd), inhibition constants (IC50), or kinetic parameters, are available for the interaction of this compound with any specific protein target.
Pathway Deconvolution Studies
There are no published studies that investigate the downstream biological pathways affected by this compound. Such studies would be necessary to understand the compound's cellular effects.
Investigation of Polypharmacology and Multi-Target Engagement
The potential for this compound to interact with multiple targets (polypharmacology) has not been explored.
Applications in Drug Discovery and Chemical Biology
Role as a Privileged Scaffold for New Chemical Entity (NCE) Development
The indazole ring system is widely regarded as a privileged scaffold in medicinal chemistry. This designation is due to its ability to interact with a diverse range of biological targets, often serving as a bioisostere for other important bicyclic systems like indole (B1671886). The planar nature of the indazole ring, combined with its capacity for hydrogen bonding via the ring nitrogens, allows it to effectively mimic interactions of endogenous ligands with their protein targets.
Derivatives of 4-Methoxy-1H-indazole-6-carboxylic acid can be envisioned as new chemical entities (NCEs) targeting various protein families, particularly kinases, where the indazole scaffold has proven highly effective. The carboxylic acid group can form critical salt bridges or hydrogen bonds in a protein's active site, while the methoxy (B1213986) group can occupy hydrophobic pockets or be metabolically vulnerable, offering a site for modification to improve pharmacokinetic profiles. The development of indazole-based anticancer agents like Pazopanib and Niraparib underscores the therapeutic importance and potential of this scaffold in generating novel and effective drugs.
Contribution to Lead Generation and Optimization Campaigns
In the journey from a preliminary "hit" to a viable "lead" compound, this compound serves as a valuable building block. Its bifunctional nature—a nucleophilic heterocyclic ring system and a carboxylic acid handle—allows for systematic chemical modifications.
Lead optimization campaigns can leverage this structure in several ways:
Amide Library Synthesis: The carboxylic acid is readily converted into a wide array of amides. This allows for the exploration of the chemical space around the core scaffold, probing for additional interactions with the target protein and optimizing properties like solubility, cell permeability, and metabolic stability.
Modification of Physicochemical Properties: The methoxy group can be demethylated to a phenol, providing another point for derivatization, or replaced with other alkyl or halo groups to fine-tune lipophilicity and electronic properties.
Structure-Activity Relationship (SAR) Studies: By systematically altering the substituents on the indazole ring and modifying the carboxylic acid group, researchers can build a detailed understanding of the structure-activity relationships, guiding the design of more potent and selective compounds.
The table below illustrates a hypothetical lead optimization strategy starting from the core scaffold.
| Compound | Modification from Parent Scaffold | Rationale |
| Lead Scaffold | This compound | Initial hit with desired core interactions. |
| Analog 1 | Conversion of -COOH to -CONH(cyclopropyl) | Explore hydrophobic pocket, improve cell permeability. |
| Analog 2 | Conversion of -COOH to a tetrazole ring | Bioisosteric replacement to enhance metabolic stability and maintain acidity. |
| Analog 3 | Demethylation of -OCH₃ to -OH | Introduce a new hydrogen bond donor. |
| Analog 4 | Replacement of -OCH₃ with -OCF₃ | Block potential metabolic oxidation, increase lipophilicity. |
Development as a Chemical Probe for Biological Studies
While there is limited specific literature detailing the use of this compound as a chemical probe, its structural features suggest potential in this area. A chemical probe is a highly selective small molecule used to study the function of a specific protein in cells and organisms.
To be developed into a probe, a derivative of this scaffold would need to exhibit high potency and selectivity for a specific biological target. The carboxylic acid group could be used as a handle to attach reporter tags, such as fluorophores or biotin, or photo-affinity labels to enable target identification and validation studies. The development from a potent inhibitor into a chemical probe is a crucial step in translational research, helping to elucidate the biological roles of novel drug targets.
Fragment-Based Drug Design Initiatives
Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules ("fragments") that bind weakly to a biological target. The indazole nucleus itself is an excellent candidate for inclusion in fragment libraries.
In the context of FBDD, a simplified version of this compound, such as 1H-indazole itself or a simple methoxy-indazole, could be identified as a primary hit. Subsequent steps would involve using structural biology techniques, like X-ray crystallography, to visualize how the fragment binds. This information then guides the "growing" or "linking" of fragments to build a more potent, drug-like molecule. The methoxy and carboxylic acid groups of the parent compound represent potential vectors for such growth, aiming to engage nearby pockets in the protein's binding site to increase affinity and selectivity. For instance, an indazole fragment was identified through screening and optimized into a potent inhibitor of AXL kinase, demonstrating the utility of this scaffold in FBDD. nih.gov
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to generate novel intellectual property and improve the drug-like properties of a lead compound. researchgate.netnih.gov this compound is pertinent to both concepts.
Scaffold Hopping: The indazole core is a well-established "scaffold hop" from the indole nucleus. This strategy involves replacing the core molecular framework of a known active compound with a chemically different but structurally similar scaffold. This can lead to compounds with similar biological activity but improved properties, such as enhanced metabolic stability or a different selectivity profile.
Bioisosteric Replacement: This strategy focuses on replacing specific functional groups with other groups that have similar physical or chemical properties, without drastically changing the biological activity. The functional groups on this compound are prime candidates for such replacements:
Indazole as a Bioisostere: The indazole ring itself is often used as a bioisostere for phenol. This replacement can circumvent the metabolic liabilities associated with phenols while maintaining key hydrogen bonding interactions.
Carboxylic Acid Bioisosteres: The carboxylic acid group is frequently targeted for bioisosteric replacement to overcome poor pharmacokinetic properties, such as rapid metabolism (e.g., glucuronidation) and low cell membrane permeability. Common replacements can significantly improve a compound's drug-like characteristics.
The following table details common bioisosteric replacements for the carboxylic acid moiety.
| Original Group | Bioisosteric Replacement | Potential Advantages |
| Carboxylic Acid (-COOH) | Tetrazole | Maintains acidic character, increased metabolic stability, improved lipophilicity. |
| Carboxylic Acid (-COOH) | Acylsulfonamide (-CONHSO₂R) | Increased acidity, can form different hydrogen bond networks. |
| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Can act as a metal chelator, different pKa. |
| Carboxylic Acid (-COOH) | 1,2,4-Oxadiazole derivatives | Non-acidic, metabolically stable, can maintain key interactions. |
These strategies highlight the versatility of this compound not just as a static building block, but as a dynamic template that can be rationally modified to design superior therapeutic agents.
Future Research Directions
Exploration of Novel Synthetic Pathways
While numerous methods exist for constructing the indazole core, the development of more efficient, sustainable, and versatile synthetic routes remains a priority. nih.govbenthamscience.com Future work concerning 4-Methoxy-1H-indazole-6-carboxylic acid and its analogs should focus on late-stage functionalization and "green" chemistry approaches.
Key areas for exploration include:
C-H Activation/Functionalization: Directing C-H activation at various positions on the indazole ring would allow for the introduction of diverse functional groups without the need for pre-functionalized starting materials. nih.gov Rhodium and palladium-catalyzed C-H activation reactions, which have shown promise for other heterocyclic systems, could be adapted. nih.gov
Photoredox Catalysis: Visible-light-mediated reactions offer mild and environmentally friendly conditions for generating reactive intermediates. Exploring photoredox-catalyzed couplings could open new pathways for derivatization of the carboxylic acid and methoxy (B1213986) groups, as well as the indazole core itself.
Flow Chemistry: Transitioning key synthetic steps to continuous flow processes could enhance reaction efficiency, safety, and scalability. ucc.ie This would be particularly valuable for producing libraries of derivatives for biological screening. ucc.ie
Enantioselective Synthesis: For derivatives with chiral centers, developing highly enantioselective synthetic methods, such as those using copper-hydride catalysis, will be crucial for dissecting the biological activity of individual stereoisomers. pnrjournal.com
A comparison of potential synthetic strategies is outlined in the table below.
| Synthetic Strategy | Potential Advantages | Challenges | Relevance to this compound |
| C-H Activation | High atom economy, access to novel derivatives. nih.gov | Regioselectivity control, catalyst optimization. | Direct functionalization of the benzene (B151609) portion of the indazole core. |
| Photoredox Catalysis | Mild reaction conditions, green chemistry principles. | Substrate scope limitations, quantum yield optimization. | Derivatization under non-harsh conditions, preserving functional groups. |
| Flow Chemistry | Improved safety, scalability, and process control. ucc.ie | Initial setup cost, optimization of flow parameters. | Efficient library synthesis for structure-activity relationship studies. |
| Enantioselective Catalysis | Access to single enantiomers for pharmacological studies. pnrjournal.com | Catalyst design, achieving high enantioselectivity. | Synthesis of chiral derivatives for exploring stereospecific biological interactions. |
Deeper Mechanistic Insights through Advanced Techniques
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. researchgate.net For reactions involving the this compound scaffold, a combination of advanced spectroscopic and computational techniques can provide unprecedented insight.
Future mechanistic studies could involve:
In Situ Spectroscopy: Utilizing techniques like ReactIR (Fourier-transform infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance) to monitor reactions in real-time can help identify transient intermediates and elucidate kinetic profiles.
Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state energies, and rationalize observed regioselectivity. researchgate.net This can be particularly useful in understanding the cycloaddition pathways often used in indazole synthesis. researchgate.net
Isotope Labeling Studies: Synthesizing isotopically labeled versions of this compound or its precursors can help trace the fate of specific atoms throughout a reaction sequence, providing definitive evidence for proposed mechanisms.
Expansion of Biological Activity Profiling
Indazole derivatives are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comrsc.org While the specific activities of this compound may be under investigation, a broad and systematic expansion of its biological profiling is a critical future direction.
Key research avenues include:
Kinase Inhibitor Screening: The indazole scaffold is a prominent feature in many kinase inhibitors used in cancer therapy. nih.gov Screening this compound and its derivatives against a comprehensive panel of protein kinases could identify novel inhibitors for targets like FGFR, EGFR, and Aurora kinases. nih.govnih.gov
Antimicrobial and Antiprotozoal Testing: Given the documented antimicrobial and antiprotozoal activity of other indazoles, this compound should be tested against a diverse panel of pathogens, including drug-resistant bacterial strains and protozoa like Giardia intestinalis and Trichomonas vaginalis. mdpi.com
High-Throughput Screening (HTS): Employing HTS technologies against large libraries of cellular and biochemical assays can rapidly identify potential therapeutic applications beyond the traditionally recognized activities of indazoles. ontosight.ai
Phenotypic Screening: Cell-based phenotypic screening can uncover unexpected biological activities and mechanisms of action, providing novel starting points for drug discovery programs.
Collaborative Research Opportunities
The complexity of modern drug discovery and materials science necessitates a collaborative approach. Advancing the research on this compound will benefit significantly from interdisciplinary partnerships.
Potential collaborations include:
Academia-Industry Partnerships: Collaborations between academic labs focused on synthetic innovation and pharmaceutical companies with expertise in drug development and high-throughput screening can accelerate the translation of basic research into therapeutic candidates.
Computational and Experimental Chemistry: Joint projects between computational chemists performing in silico screening and molecular modeling, and synthetic chemists synthesizing and testing the most promising candidates, can streamline the discovery process.
Chemical Biology Consortia: Joining forces with chemical biologists can facilitate the development of molecular probes based on the this compound scaffold to investigate complex biological pathways.
Overcoming Research Challenges in Indazole Chemistry
Despite significant progress, several challenges in indazole chemistry need to be addressed to fully exploit compounds like this compound.
Future research should aim to overcome:
Tautomer and Isomer Control: The synthesis of indazoles can often lead to mixtures of N1 and N2 isomers, which can be difficult to separate and may have different biological activities. austinpublishinggroup.com Developing more regioselective alkylation and arylation methods is a persistent challenge.
Functional Group Tolerance: Many existing synthetic methods for indazoles have limited tolerance for certain functional groups, requiring cumbersome protection-deprotection steps. organic-chemistry.org Future methodologies should aim for broader compatibility.
Water Solubility: Like many heterocyclic compounds, indazole derivatives can suffer from poor aqueous solubility, complicating biological testing and limiting their potential as oral therapeutics. Research into formulating strategies or synthesizing more soluble prodrugs and analogs is needed.
Addressing these challenges through focused and collaborative research will be essential for unlocking the full therapeutic and scientific potential of this compound and the broader class of indazole-containing molecules.
Q & A
Q. What are the common synthetic routes for 4-Methoxy-1H-indazole-6-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization of precursors such as 4-methoxyphenylhydrazine with ethyl 2-cyanoacetate under acidic/basic catalysis, followed by hydrolysis to yield the carboxylic acid group . Key parameters include:
- Catalysts : Acidic (H₂SO₄) or basic (NaH) conditions for cyclization.
- Temperature : Hydrolysis at reflux (Δ) for optimal ester-to-acid conversion (95% yield).
- Solvents : Tetrahydrofuran (THF) or DMF for N-alkylation/acylation reactions (yields 88–90%) .
Q. How do the methoxy and carboxylic acid groups influence the compound’s reactivity?
The methoxy group at C4 is electron-donating, directing electrophilic substitution (e.g., nitration) to the C5 position. The carboxylic acid at C6 acts as an electron-withdrawing group, enhancing electrophilic substitution at C3 and facilitating reduction (e.g., LiAlH₄ reduces –COOH to –CH₂OH in 65–70% yield) .
Advanced Research Questions
Q. How can regioselectivity in nitration and halogenation be rationalized and experimentally controlled?
Data-Driven Analysis:
- Nitration (HNO₃/H₂SO₄, 0–5°C): Methoxy directs nitration to C5 (85–92% yield).
- Halogenation (Br₂/AcOH, RT): Carboxylic acid directs bromination to C3 (78% yield).
Methodology : Computational modeling (DFT) using B3LYP/6-31G* confirms electron density distribution, aligning with experimental results .
Q. What factors explain contradictions in reported biological activity (e.g., IC₅₀ variability across cancer cell lines)?
Case Study :
- MCF-7 (breast) : IC₅₀ = 12.41 µM vs. PC3 (prostate) : IC₅₀ = 7.36 µM .
Critical Factors : - Cell membrane permeability : Log P (~1.2) suggests moderate lipophilicity, affecting uptake.
- Target expression variability : Differential enzyme/receptor levels (e.g., nicotinic acetylcholine receptors) across cell lines .
Resolution : Normalize assays using internal controls (e.g., cisplatin as a reference) and validate via siRNA knockdown of putative targets.
Q. How can computational methods optimize reaction pathways for novel derivatives?
Methodology :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to model transition states for cyclization or substitution reactions .
- Retrosynthetic Analysis : AI tools (e.g., Pistachio/Bkms_metabolic models) predict feasible routes, prioritizing one-step syntheses with >80% plausibility scores .
Mechanistic and Structural Studies
Q. What is the role of the indazole core in modulating enzyme inhibition (e.g., anticancer targets)?
Mechanistic Insight :
- The planar indazole ring facilitates π-π stacking with kinase active sites (e.g., EGFR).
- The carboxylic acid at C6 hydrogen-bonds with catalytic residues, enhancing binding affinity .
Validation : Co-crystallization studies with target enzymes (e.g., published PDB entries) are recommended.
Q. How does thermal decarboxylation proceed, and what are the applications of the resulting product?
Experimental Design :
- Conditions : Heating in quinoline at 200°C removes CO₂, yielding 4-Methoxy-1H-indazole (80% yield).
- Applications : The decarboxylated product serves as a precursor for fused heterocycles (e.g., tricyclic derivatives via cyclization with enones) .
Comparative Analysis
Q. How does this compound compare to analogs like 4-Methoxy-1H-indazole-3-carboxylic acid?
Structural-Activity Relationship (SAR) :
Q. What strategies mitigate competing side reactions during functionalization (e.g., esterification vs. N-alkylation)?
Optimization :
- Protecting Groups : Temporarily protect –COOH with methyl esters (CH₃OH/H₂SO₄, 95% yield) before N-alkylation.
- Stepwise Synthesis : Prioritize N-methylation (CH₃I/NaH) before introducing electrophilic substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
